

Physical and chemical properties of Dregeoside Aa1.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dregeoside Aa1

Cat. No.: B1159717

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Dregeoside Aa1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Aa1, a naturally occurring steroidal glycoside isolated from *Dregea volubilis*, has emerged as a compound of significant interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dregeoside Aa1**. It details the experimental protocols for its isolation and characterization and explores its biological activities, with a focus on its anti-cancer effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Dregeoside Aa1 is a white powder under standard conditions.^[1] While comprehensive experimental data on all its physical properties are not readily available in publicly accessible literature, its fundamental chemical characteristics have been determined.

Chemical Identity

Property	Value	Source
CAS Number	20230-41-5	ChemFaces
Molecular Formula	C ₄₉ H ₇₈ O ₁₇	ChemFaces[1]
Molecular Weight	939.15 g/mol	ChemFaces[1]

Solubility

Dregeoside Aa1 exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation in experimental studies.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	ChemFaces[1]
Pyridine	Soluble	ChemFaces[1]
Methanol	Soluble	ChemFaces[1]
Ethanol	Soluble	ChemFaces[1]

Note: Quantitative solubility data (e.g., in mg/mL or M) is not currently available in the reviewed literature.

Biological Activity

Preliminary studies have indicated that **Dregeoside Aa1** possesses notable biological activity, particularly in the realm of oncology.

Anti-cancer Activity

Dregeoside Aa1 has demonstrated cytotoxic effects against specific cancer cell lines. Early research identified its activity against Ehrlich carcinoma and melanoma B-16.[1] While the precise mechanisms of action are still under investigation, the broader class of cardiac glycosides, to which **Dregeoside Aa1** belongs, is known to exert anti-cancer effects through various pathways. These may include the inhibition of Na⁺/K⁺-ATPase, leading to downstream effects on intracellular ion concentrations and the activation of signaling cascades that promote

apoptosis. Further research is required to elucidate the specific signaling pathways modulated by **Dregeoside Aa1**.

Experimental Protocols

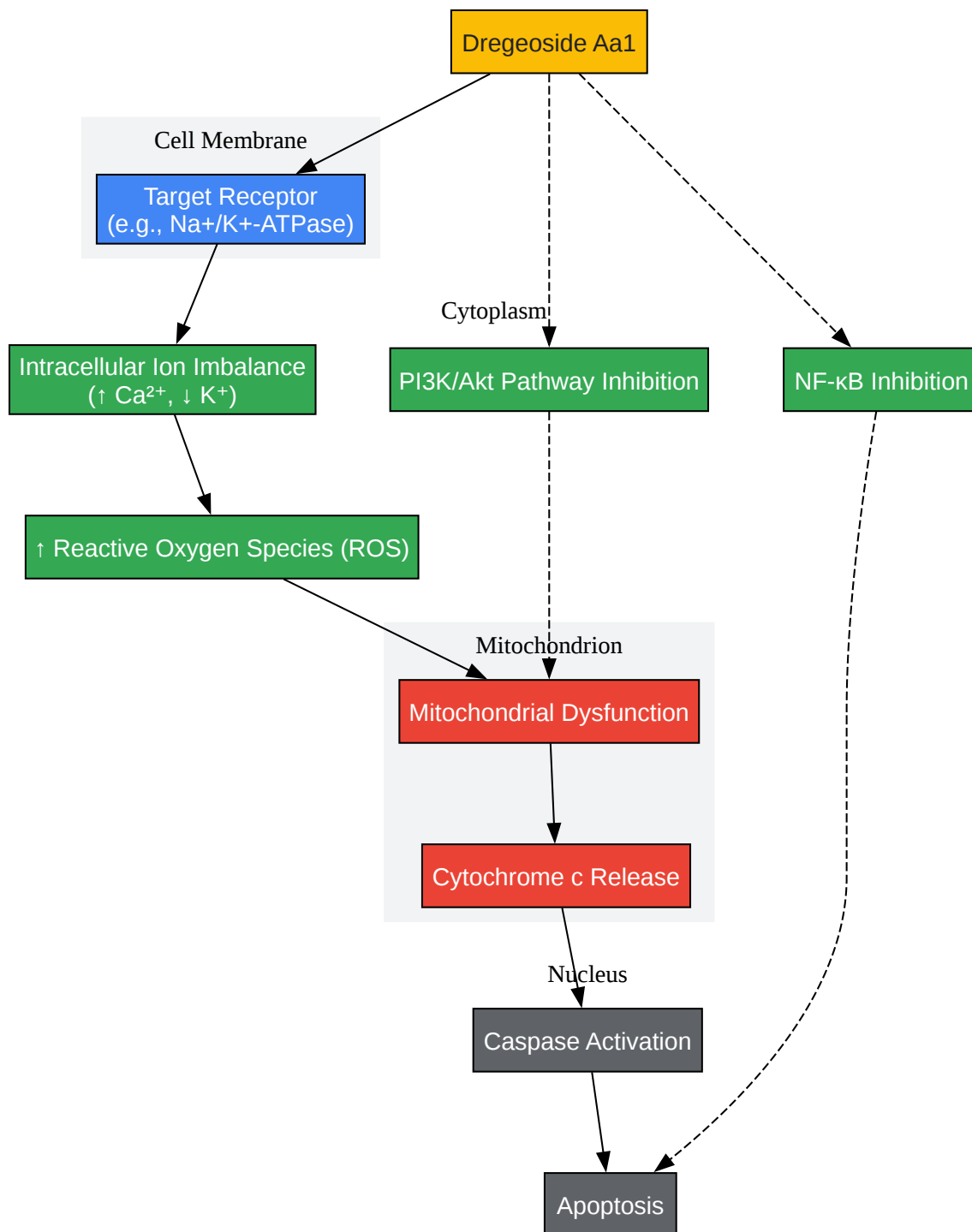
The following sections detail the general methodologies employed for the isolation and characterization of **Dregeoside Aa1** and related glycosides from their natural source, *Dregea volubilis*.

Isolation of Dregeoside Aa1 from Dregea volubilis

The isolation of **Dregeoside Aa1** is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:

- **Plant Material Collection and Preparation:** The leaves of *Dregea volubilis* are collected, shade-dried, and pulverized to a fine powder.
- **Solvent Extraction:** The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common method involves the use of a Soxhlet apparatus for continuous hot extraction, starting with a non-polar solvent like petroleum ether, followed by ethyl acetate, and finally a polar solvent such as ethanol.
- **Column Chromatography:** The crude ethanolic extract, which contains a mixture of glycosides, is concentrated and then subjected to column chromatography. Silica gel (60-120 mesh) is a commonly used stationary phase.
- **Elution:** The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., petroleum ether-chloroform) and gradually increasing the polarity by introducing methanol (e.g., chloroform-methanol mixtures).
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those with similar TLC profiles (i.e., the same R_f values) are combined.
- **Purification:** The combined fractions containing **Dregeoside Aa1** are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.





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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Dregeoside Aa1.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1159717#physical-and-chemical-properties-of-dregeoside-aa1]

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